molecular formula C22H25NO4S B11516175 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methoxybenzoate

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methoxybenzoate

Cat. No.: B11516175
M. Wt: 399.5 g/mol
InChI Key: VBVQRJRJRFTYSZ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a carbothioyl group, and a methoxybenzoate moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxy-4-formylphenyl-4-methoxybenzoate with piperidine-1-carbothioamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce thiols.

Scientific Research Applications

2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 2,4-dichlorobenzoate
  • 2-Ethoxy-4-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H25NO4S

Molecular Weight

399.5 g/mol

IUPAC Name

[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H25NO4S/c1-3-26-20-15-17(21(28)23-13-5-4-6-14-23)9-12-19(20)27-22(24)16-7-10-18(25-2)11-8-16/h7-12,15H,3-6,13-14H2,1-2H3

InChI Key

VBVQRJRJRFTYSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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